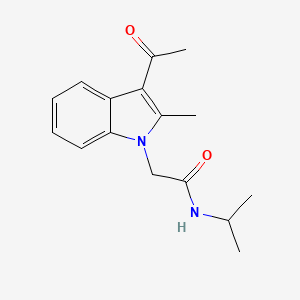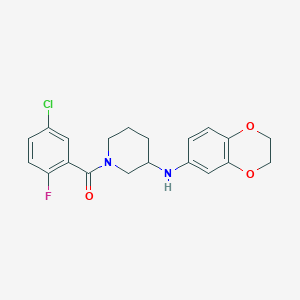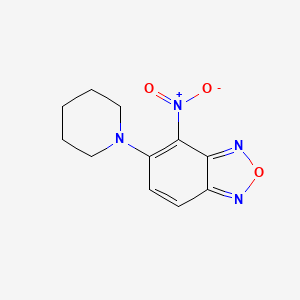![molecular formula C16H25NO3 B5063276 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate](/img/structure/B5063276.png)
2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate is a chemical compound that has gained significant attention in scientific research. This compound is a member of the family of β-adrenergic receptor agonists, which are widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mécanisme D'action
The mechanism of action of 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate involves the activation of β-adrenergic receptors in the lungs. This activation leads to the relaxation of smooth muscle cells in the airways, which results in bronchodilation and improved airflow. Additionally, this compound has been shown to reduce inflammation and mucus production in the lungs, which are common features of respiratory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate have been extensively studied in animal models and human clinical trials. This compound has been found to have potent bronchodilator activity, which leads to improved lung function in patients with respiratory diseases. Additionally, this compound has been shown to reduce inflammation and mucus production in the lungs, which can improve overall respiratory health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate in lab experiments include its potent bronchodilator activity and its ability to reduce inflammation and mucus production in the lungs. Additionally, this compound has been extensively studied and has a well-established safety profile. However, there are some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate. One potential area of research is the development of new formulations of this compound that can be delivered more effectively to the lungs. Additionally, there is a need for further research on the long-term safety and efficacy of this compound in patients with respiratory diseases. Finally, there is a need for further research on the potential use of this compound in the treatment of other diseases, such as cardiovascular disease and diabetes.
Méthodes De Synthèse
The synthesis of 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate involves the reaction of 2-methylphenol with tert-butyl(methyl)amine in the presence of sodium hydride to form 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
Applications De Recherche Scientifique
2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate has been extensively studied for its potential use as a β-adrenergic receptor agonist in the treatment of respiratory diseases. Several research studies have investigated the efficacy and safety of this compound in animal models and human clinical trials. The results of these studies have shown that 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate has potent bronchodilator activity and can effectively improve lung function in patients with asthma and 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate.
Propriétés
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13-8-6-7-9-14(13)20-12-15(18)19-11-10-17(5)16(2,3)4/h6-9H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMONDMXKJQSQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCCN(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5063209.png)
![3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063217.png)
![N-methyl-N-(2-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B5063232.png)

![1-phenyl-N-[2-(1H-pyrazol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5063258.png)


![N-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5063271.png)

![2-[(4-chlorophenyl)thio]-N-ethylpropanamide](/img/structure/B5063285.png)

![N-(1-{1-[4-(benzyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5063300.png)